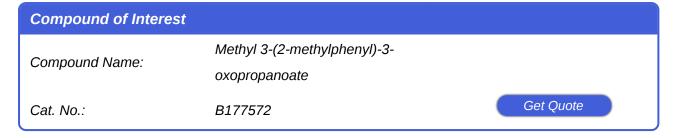


Spectroscopic Analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for **Methyl 3-(2-methylphenyl)-3-oxopropanoate**. Due to the limited availability of comprehensive public data for this specific compound, this document outlines the expected spectroscopic characteristics based on its chemical structure and provides detailed, generalized experimental protocols for acquiring such data. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Chemical Structure and Expected Spectroscopic Features

Methyl 3-(2-methylphenyl)-3-oxopropanoate possesses a key structural scaffold composed of a methyl ester, a ketone, and a 2-methylphenyl group. This arrangement dictates its characteristic spectroscopic signatures.

Structure:



A comprehensive spectroscopic analysis would involve ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate and confirm this structure.

Quantitative Spectroscopic Data

A thorough search of public scientific databases did not yield a complete, published dataset for **Methyl 3-(2-methylphenyl)-3-oxopropanoate**. Therefore, the following tables present expected chemical shifts and absorption bands based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These values should be considered predictive and require experimental verification.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.8 - 7.2	Multiplet	4H	Aromatic protons (2-methylphenyl group)
~ 4.0	Singlet	2H	-CH ₂ - (methylene protons)
~ 3.7	Singlet	3H	-OCH₃ (methyl ester protons)
~ 2.5	Singlet	3H	Ar-CH ₃ (aromatic methyl protons)

Table 2: Predicted ¹³C NMR Data



Chemical Shift (δ) ppm	Assignment
~ 195	C=O (ketone)
~ 168	C=O (ester)
~ 138	Aromatic C (quaternary, attached to CH₃)
~ 132 - 126	Aromatic CH
~ 135	Aromatic C (quaternary, attached to C=O)
~ 52	-OCH₃ (methyl ester)
~ 45	-CH ₂ - (methylene)
~ 21	Ar-CH₃ (aromatic methyl)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3000-2850	Medium	C-H stretch (aliphatic)
~ 1740	Strong	C=O stretch (ester)
~ 1685	Strong	C=O stretch (ketone)
~ 1600, 1480	Medium-Weak	C=C stretch (aromatic)
~ 1200	Strong	C-O stretch (ester)

Table 4: Predicted Mass Spectrometry Data



m/z	Interpretation
192	[M]+ (Molecular Ion)
161	[M - OCH ₃] ⁺
133	[M - COOCH₃] ⁺
119	[CH ₃ C ₆ H ₄ CO] ⁺
91	[C7H7]+ (Tropylium ion)

Experimental Protocols

The following are detailed, standard methodologies for the acquisition of spectroscopic data for a compound such as **Methyl 3-(2-methylphenyl)-3-oxopropanoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-16 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-5 seconds.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).



- Spectral Width: 0-220 ppm.
- Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation:
 - Thin Film (for oils): A drop of the neat liquid is placed between two KBr or NaCl plates.
 - KBr Pellet (for solids): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk.
- Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

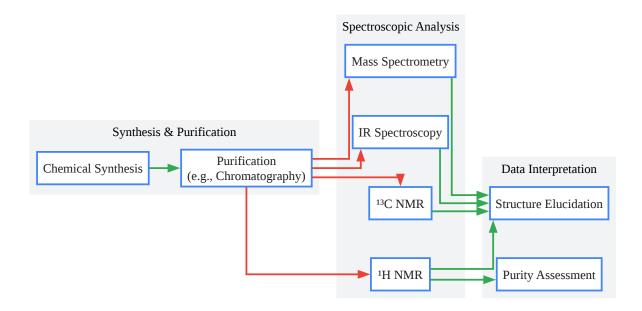
- Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds. Electron Ionization (EI) is a standard ionization technique.
- Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- GC-MS Analysis:
 - \circ Injection: A small volume (e.g., 1 μ L) of the sample solution is injected into the GC.
 - Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5ms).
 - Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer and is ionized, typically by a 70 eV electron beam in EI mode.



 Detection: The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the complete spectroscopic characterization of a synthesized organic compound.



Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-(2-methylphenyl)-3-oxopropanoate: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b177572#spectroscopic-analysis-of-methyl-3-2-methylphenyl-3-oxopropanoate]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com